molecular formula C9H19NO2 B14601045 N-Heptyl-N-hydroxyacetamide CAS No. 61077-24-5

N-Heptyl-N-hydroxyacetamide

Cat. No.: B14601045
CAS No.: 61077-24-5
M. Wt: 173.25 g/mol
InChI Key: WFMVIVMXCQOUAI-UHFFFAOYSA-N
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Description

N-Heptyl-N-hydroxyacetamide is an organic compound with the molecular formula C9H19NO2 It is a derivative of acetamide, where the nitrogen atom is substituted with a heptyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Heptyl-N-hydroxyacetamide can be synthesized through the nucleophilic addition of heptylamine to acetic anhydride, followed by hydrolysis. The reaction typically involves the following steps:

    Nucleophilic Addition: Heptylamine reacts with acetic anhydride to form N-heptylacetamide.

    Hydrolysis: The N-heptylacetamide is then hydrolyzed to form this compound.

The reaction conditions generally include:

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include water or organic solvents like ethanol.

    Catalysts: In some cases, acid or base catalysts may be used to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-N-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Heptyl-N-hydroxyacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or as a model compound for studying amide hydrolysis.

    Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-heptyl-N-hydroxyacetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The hydroxy group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxyacetamide: Similar structure but lacks the heptyl group.

    N-Heptylacetamide: Similar structure but lacks the hydroxy group.

    Acetohydroxamic Acid: Similar functional groups but different overall structure.

Uniqueness

N-Heptyl-N-hydroxyacetamide is unique due to the presence of both a heptyl group and a hydroxy group, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61077-24-5

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

N-heptyl-N-hydroxyacetamide

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-7-8-10(12)9(2)11/h12H,3-8H2,1-2H3

InChI Key

WFMVIVMXCQOUAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(C(=O)C)O

Origin of Product

United States

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